3-ethyl-N,6-bis(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
3-ETHYL-N,6-BIS(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 3-ETHYL-N,6-BIS(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves multiple steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with hydrazonoyl halides . The reaction conditions typically involve the use of solvents such as ethanol or dimethylformamide and catalysts like triethylamine. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding amines or alcohols.
Scientific Research Applications
3-ETHYL-N,6-BIS(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its anticancer properties, it is being investigated for use in cancer therapy.
Industry: The compound’s antioxidant properties make it useful in the development of materials that require protection against oxidative damage.
Mechanism of Action
The mechanism of action of 3-ETHYL-N,6-BIS(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In cancer cells, the compound may induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar compounds to 3-ETHYL-N,6-BIS(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines such as:
- 1,2,4-TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
- 1,2,4-TRIAZOLO[5,1-B][1,3,5]THIADIAZINE
- 1,2,4-TRIAZOLO[1,5-C][1,3,5]THIADIAZINE
- 1,2,3-TRIAZOLO[5,1-B][1,3,4]THIADIAZINE
The uniqueness of 3-ETHYL-N,6-BIS(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other triazolothiadiazines.
Properties
Molecular Formula |
C19H17F2N5OS |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-ethyl-N,6-bis(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H17F2N5OS/c1-2-15-23-24-19-26(15)25-16(11-3-5-12(20)6-4-11)17(28-19)18(27)22-14-9-7-13(21)8-10-14/h3-10,16-17,25H,2H2,1H3,(H,22,27) |
InChI Key |
ADIWWVSTUMCNCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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